Cas no 2942-36-1 (5-Nitrocinnoline)

5-Nitrocinnoline is a nitro-substituted cinnoline derivative, primarily utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its nitro functional group enhances reactivity, making it valuable for further chemical modifications, such as reductions or nucleophilic substitutions. The compound's aromatic cinnoline core contributes to its stability while allowing for diverse derivatization. 5-Nitrocinnoline is particularly useful in the development of heterocyclic compounds, agrochemicals, and potential bioactive molecules. Its well-defined structure and purity ensure consistent performance in synthetic applications. Suitable for controlled reactions, it is often employed in academic and industrial settings for exploratory chemistry and drug discovery.
5-Nitrocinnoline structure
5-Nitrocinnoline structure
Product Name:5-Nitrocinnoline
CAS No:2942-36-1
MF:C8H5N3O2
MW:175.144201040268
CID:1038803
PubChem ID:387102
Update Time:2025-05-23

5-Nitrocinnoline Chemical and Physical Properties

Names and Identifiers

    • 5-Nitrocinnoline
    • 5-(Hydroxy(oxido)amino)cinnoline
    • 5-Nitro-cinnolin
    • 5-nitro-cinnoline
    • AC1L8T3W
    • ANW-70469
    • Cinnoline, 5-nitro-
    • CTK0J1320
    • NSC680493
    • NCI60_028702
    • NSC-680493
    • CAA94236
    • AKOS016002432
    • 2942-36-1
    • DTXSID00327724
    • CHEMBL1974633
    • SCHEMBL11217287
    • Inchi: 1S/C8H5N3O2/c12-11(13)8-3-1-2-7-6(8)4-5-9-10-7/h1-5H
    • InChI Key: CPVUBWULXBRCAQ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=CC2=C1C=CN=N2)=O

Computed Properties

  • Exact Mass: 175.03825
  • Monoisotopic Mass: 175.038176411g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 71.6Ų

Experimental Properties

  • PSA: 68.92

5-Nitrocinnoline Security Information

  • Storage Condition:Sealed in dry,2-8°C

5-Nitrocinnoline Pricemore >>

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Additional information on 5-Nitrocinnoline

Introduction to 5-Nitrocinnoline (CAS No: 2942-36-1)

5-Nitrocinnoline, identified by the Chemical Abstracts Service Number (CAS No) 2942-36-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the cinnoline family, characterized by a fused benzene and pyridine ring system, with a nitro functional group attached to the cinnoline core. The unique structural and electronic properties of 5-Nitrocinnoline make it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.

The nitro group in 5-Nitrocinnoline introduces electrophilic reactivity, enabling diverse chemical transformations that are valuable in drug discovery and development. Researchers have explored its utility in constructing more complex molecular architectures, including biologically active scaffolds. The compound’s ability to participate in nucleophilic substitution reactions, such as nucleophilic aromatic substitution (SNAr), has been particularly studied for its implications in medicinal chemistry.

In recent years, 5-Nitrocinnoline has been investigated for its pharmacological potential. Studies have suggested that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The nitro group can be further functionalized through reduction or coupling reactions, leading to novel derivatives with enhanced biological activity. For instance, the reduction of the nitro group to an amine can yield 5-Aminocinnoline, which has been explored for its pharmacokinetic advantages.

The synthesis of 5-Nitrocinnoline typically involves the nitration of cinnoline precursors under controlled conditions. Advances in synthetic methodologies have improved the efficiency and selectivity of these reactions, allowing for scalable production. Modern techniques such as flow chemistry have been employed to enhance reaction yields and minimize byproduct formation, aligning with green chemistry principles.

One of the most compelling aspects of 5-Nitrocinnoline is its role as a building block in medicinal chemistry. Researchers have utilized this compound to develop new therapeutic agents targeting various diseases. For example, modifications of the nitro group or the aromatic rings have led to compounds with improved solubility and bioavailability. These findings underscore the importance of 5-Nitrocinnoline in drug design and development pipelines.

The computational modeling of 5-Nitrocinnoline has also advanced significantly, providing insights into its interactions with biological targets. Molecular docking studies have identified potential binding sites on proteins relevant to neurological disorders and infectious diseases. These computational approaches complement experimental efforts, enabling faster screening of candidate compounds.

Furthermore, the environmental impact of synthesizing 5-Nitrocinnoline has been a focus of recent research. Sustainable synthetic routes have been developed to reduce waste and energy consumption. For instance, catalytic methods using transition metals have been optimized for higher atom economy, aligning with global efforts to promote sustainable chemistry.

The applications of 5-Nitrocinnoline extend beyond pharmaceuticals into materials science. Its electronic properties make it a candidate for organic semiconductors and light-emitting diodes (OLEDs). By tuning the substituents on the cinnoline ring system, researchers can modulate charge transport properties, opening new avenues for electronic device development.

In conclusion, 5-Nitrocinnoline (CAS No: 2942-36-1) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features and reactivity make it a valuable tool for researchers exploring new therapeutic agents and advanced materials. As synthetic methodologies continue to evolve, the applications of 5-Nitrocinnoline are expected to expand, contributing to scientific innovation across multiple disciplines.

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